2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a dioxane ring fused with a naphthylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione typically involves the condensation of 2-naphthaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction proceeds through the formation of a Knoevenagel condensation product, followed by cyclization to form the dioxane ring.
Reaction Conditions:
Acidic Conditions: The reaction can be catalyzed by acids such as p-toluenesulfonic acid or hydrochloric acid.
Basic Conditions: Bases like sodium hydroxide or potassium carbonate can also be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with new functional groups introduced at specific positions.
Scientific Research Applications
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the naphthylmethylene group, resulting in different chemical properties and reactivity.
5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of the target compound, with distinct chemical behavior.
Naphthaldehyde: Another precursor, contributing the naphthylmethylene group to the final structure.
Properties
CAS No. |
87212-61-1 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2,2-dimethyl-5-(naphthalen-2-ylmethylidene)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H14O4/c1-17(2)20-15(18)14(16(19)21-17)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-10H,1-2H3 |
InChI Key |
YCYUMEYVMYRRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC3=CC=CC=C3C=C2)C(=O)O1)C |
Origin of Product |
United States |
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